N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide
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Overview
Description
N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is a complex organic compound that features a combination of phenylethyl, thiophene, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as the thiophene and furan derivatives, which are then coupled with oxalamide under controlled conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could also be explored to enhance efficiency and yield. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions to form sulfoxides and furans.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxalamide group can produce corresponding amines.
Scientific Research Applications
N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. For instance, the thiophene and furan moieties may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain thiophene rings, are known for their therapeutic properties.
Furan Derivatives: Compounds such as Furosemide and Nitrofurantoin, which contain furan rings, are widely used in medicine.
Uniqueness
N1-(1-phenylethyl)-N2-((5-(thiophen-2-yl)furan-2-yl)methyl)oxalamide is unique due to its combination of phenylethyl, thiophene, and furan moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic effects compared to compounds containing only one type of heterocyclic ring.
Properties
IUPAC Name |
N'-(1-phenylethyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-12-15-9-10-16(24-15)17-8-5-11-25-17/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAWRGSTFKRDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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